1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one

Description

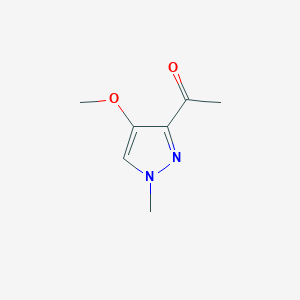

1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one is a pyrazole derivative characterized by a methoxy group at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an acetyl substituent at the 3-position. Its molecular formula is C₇H₁₀N₂O₂ (molecular weight: 154.17 g/mol). The methoxy and methyl groups influence its electronic properties, solubility, and reactivity, distinguishing it from structurally related compounds.

Properties

IUPAC Name |

1-(4-methoxy-1-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMQHBJXLLJHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-3-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methyl groups play a crucial role in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Key Observations:

Heterocyclic Core Modifications: The oxadiazole-containing compound (MW 300.31) introduces a second heterocycle, enhancing metabolic stability and rigidity compared to the target compound’s single pyrazole ring. Dihydropyrazole derivatives exhibit non-aromatic rings, increasing conformational flexibility and altering binding interactions in biological systems. Pyrrole-based analogues lack the aromatic stability of pyrazole, affecting electronic distribution and reactivity.

Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl in , chloro in ) increase acidity and polar surface area, contrasting with the target’s electron-donating methoxy and methyl groups.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Biological Activity

1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one is a compound with significant potential in various biological applications. Its structure, characterized by the presence of a pyrazole ring and a methoxy group, suggests various pharmacological activities. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

The chemical formula for this compound is , with a molecular weight of 154.17 g/mol. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study demonstrated that this compound showed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess the compound's efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be further developed as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays performed on cancer cell lines such as HeLa and MCF-7 revealed significant cytotoxic effects. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The structure–activity relationship (SAR) analysis indicates that the methoxy group enhances the lipophilicity of the compound, facilitating better cell membrane penetration and increased cytotoxicity.

Neuroprotective Effects

Recent studies have also evaluated the neuroprotective effects of this compound. In models of oxidative stress-induced neuronal damage, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of various pyrazole derivatives against bacterial infections, this compound was included in a panel of compounds tested against multi-drug resistant strains. The results indicated that this compound was one of the most effective agents, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Studies

A research project focused on evaluating novel anticancer agents included this compound in its screening process. The results demonstrated that it inhibited cell proliferation significantly in both HeLa and MCF-7 cells, leading to further investigations into its mechanism of action.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific enzymes involved in cellular signaling pathways related to growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.